molecular formula C13H13ClO B8031805 2-Chloro-6-(propan-2-yloxy)naphthalene

2-Chloro-6-(propan-2-yloxy)naphthalene

Cat. No.: B8031805
M. Wt: 220.69 g/mol
InChI Key: TZLPKYCBEXCWFO-UHFFFAOYSA-N
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Description

2-Chloro-6-(propan-2-yloxy)naphthalene is an organic compound with the molecular formula C13H13ClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chlorine atom and a propan-2-yloxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(propan-2-yloxy)naphthalene typically involves the reaction of 2-chloronaphthalene with isopropyl alcohol in the presence of a suitable base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the propan-2-yloxy group. The general reaction scheme is as follows:

2-Chloronaphthalene+Isopropyl AlcoholK2CO3,RefluxThis compound\text{2-Chloronaphthalene} + \text{Isopropyl Alcohol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2-Chloronaphthalene+Isopropyl AlcoholK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(propan-2-yloxy)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atom.

    Oxidation: Quinones or other oxidized naphthalene derivatives.

    Reduction: Dihydro derivatives of the original compound.

Scientific Research Applications

2-Chloro-6-(propan-2-yloxy)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(propan-2-yloxy)naphthalene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(1-methylethoxy)naphthalene
  • 2-Chloro-6-(ethoxy)naphthalene
  • 2-Chloro-6-(butoxy)naphthalene

Uniqueness

2-Chloro-6-(propan-2-yloxy)naphthalene is unique due to the presence of the propan-2-yloxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-6-propan-2-yloxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO/c1-9(2)15-13-6-4-10-7-12(14)5-3-11(10)8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLPKYCBEXCWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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